Viroallosecurinine

Beschreibung

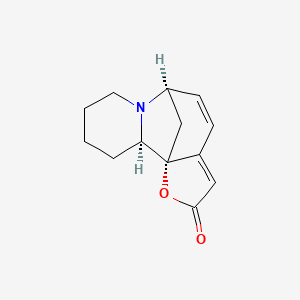

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H15NO2 |

|---|---|

Molekulargewicht |

217.26 g/mol |

IUPAC-Name |

(1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m0/s1 |

InChI-Schlüssel |

SWZMSZQQJRKFBP-DMDPSCGWSA-N |

Isomerische SMILES |

C1CCN2[C@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4 |

Kanonische SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Synonyme |

viro-securinine viroallosecurinine virosecurinine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Viroallosecurinine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viroallosecurinine, a tetracyclic indolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and a summary of its key physicochemical properties. The primary aim is to equip researchers and drug development professionals with the necessary information to efficiently isolate and study this compound.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Phyllanthaceae family, specifically within the genera Flueggea and Securinega. The most well-documented natural sources are:

-

Flueggea virosa (formerly Securinega virosa ): This shrub is a significant source of this compound. The alkaloid has been isolated from its leaves, twigs, and roots.[1]

-

Securinega suffruticosa (also known as Flueggea suffruticosa ): This plant is another primary source of Securinega alkaloids, including this compound.

The concentration of this compound and other related alkaloids can vary depending on the geographical location, season of collection, and the specific plant part used for extraction. While specific yield data for this compound is not extensively reported, a study on Flueggea virosa documented the extraction of 28.2 grams of crude alkaloid mixture from 10 kilograms of stems and leaves, providing a general indication of the potential yield.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its isolation and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₂ | [3] |

| Molecular Weight | 217.26 g/mol | [3] |

| Appearance | Not explicitly stated in the reviewed literature | |

| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethanol, which are commonly used for its extraction. |

Experimental Protocol for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following is a generalized protocol compiled from various methodologies for isolating Securinega alkaloids.

Extraction of Crude Alkaloids

-

Plant Material Preparation: Air-dry the leaves and stems of Flueggea virosa or Securinega suffruticosa and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours), or perform continuous extraction using a Soxhlet apparatus. This step is repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This protonates the alkaloids, rendering them water-soluble.

-

Defatting: Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether or hexane) to remove fats, chlorophyll, and other non-alkaloidal components.

-

Basification: Make the aqueous layer alkaline by adding a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.

-

Final Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Chromatographic Purification

The purification of this compound from the crude alkaloid mixture is achieved through various chromatographic techniques.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone, with a stepwise increase in the proportion of acetone.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol is a common solvent for this step, which separates compounds based on their molecular size and polarity.

-

-

Preparative Thin Layer Chromatography (Prep-TLC):

-

This technique can be used for the final purification of fractions containing this compound to obtain the pure compound.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

| Technique | Data | Reference |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data available in the PubChem database. | [3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass spectral data available in the PubChem database. | [3] |

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific cellular signaling pathways affected by this compound. Virosecurinine and this compound have been reported to exhibit cytotoxic activities.[4] Further research is required to elucidate the precise mechanism of action and to identify the molecular targets and signaling cascades modulated by this alkaloid. The following diagram represents a conceptual framework for future investigation into the biological effects of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. While the primary plant sources have been identified and a general isolation strategy is available, there is a need for more detailed and standardized experimental protocols to ensure reproducibility and optimize yields. Furthermore, the biological activity and mechanism of action of this compound remain largely unexplored, presenting a promising area for future research in drug discovery and development. The provided protocols and data serve as a foundational resource for scientists embarking on the study of this intriguing natural product.

References

Viroallosecurinine: A Deep Dive into its Chemical Architecture and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viroallosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products. First isolated from the plant Flueggea virosa, this compound has garnered interest within the scientific community due to its unique structural features and potential biological activities. As a stereoisomer of allosecurinine, this compound presents a compelling case study in the stereochemical diversity of natural products. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data and protocols for this compound, aimed at researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is characterized by a compact and rigid tetracyclic ring system. Its molecular formula is C₁₃H₁₅NO₂, and its IUPAC name is (1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one. The core structure consists of a piperidine ring (A), a bicyclo[2.2.2]octane system (rings B and C), and a fused α,β-unsaturated γ-lactone ring (D).

The stereochemistry of this compound is of particular importance as it is an enantiomer of allosecurinine. The absolute configuration at the chiral centers is crucial for its biological activity and distinguishes it from other members of the Securinega alkaloid family. The key stereocenters are located at the bridgehead carbons and the points of ring fusion, creating a distinct three-dimensional architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | PubChem |

| Molecular Weight | 217.26 g/mol | PubChem |

| IUPAC Name | (1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one | PubChem |

| CAS Number | 1857-30-3 | PubChem |

| Appearance | Yellow powder | ChemicalBook |

| Solubility | Soluble in methanol, ethanol, DMSO | ChemicalBook |

Spectroscopic and Crystallographic Data

Table 2: Representative ¹³C NMR Spectroscopic Data for the Securinega Alkaloid Core

Note: Specific chemical shift assignments for this compound are not available in the public domain. The following table provides representative chemical shift ranges for the core carbon skeleton of related Securinega alkaloids for reference. Actual values for this compound may vary.

| Carbon Atom | Chemical Shift Range (ppm) |

| C=O (lactone) | 170-175 |

| C=C (lactone) | 120-165 |

| Bridgehead CH | 40-60 |

| Piperidine CH₂ | 20-50 |

| Piperidine CH | 50-70 |

Experimental Protocols

Isolation of this compound from Flueggea virosa

The following is a generalized protocol for the isolation of Securinega alkaloids, including this compound, from plant material. Specific details may vary based on the source and scale of the extraction.

1. Extraction:

- Air-dried and powdered aerial parts of Flueggea virosa are extracted exhaustively with methanol at room temperature.

- The methanolic extract is concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Partitioning:

- The crude extract is suspended in 10% acetic acid and filtered.

- The acidic solution is washed with ethyl acetate to remove neutral and weakly basic compounds.

- The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.

- The basified solution is extracted with dichloromethane or chloroform to isolate the crude alkaloid fraction.

3. Chromatographic Purification:

- The crude alkaloid fraction is subjected to column chromatography on silica gel.

- A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different alkaloids.

- Fractions are monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

- Fractions containing this compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

General Procedure for the Total Synthesis of Securinega Alkaloids

The total synthesis of this compound and its analogues is a complex undertaking that has been approached through various synthetic strategies. A common theme in many syntheses is the construction of the key bicyclo[2.2.2]octane core and the stereoselective introduction of the piperidine and lactone rings. A representative, generalized workflow is depicted below.

Caption: A generalized workflow for the total synthesis of this compound.

Stereochemical Relationships in the Securinega Alkaloid Family

The stereochemical diversity of the Securinega alkaloids is a key feature of this family. Securinine and allosecurinine are diastereomers, while this compound is the enantiomer of allosecurinine. These relationships are crucial for understanding their biosynthesis and pharmacological properties.

Caption: Stereochemical relationship between key Securinega alkaloids.

Potential Signaling Pathways and Biological Activity

While the specific molecular targets of this compound are not yet fully elucidated, studies on the closely related Securinega alkaloid, securinine, have provided insights into the potential mechanisms of action for this class of compounds. The cytotoxic effects of these alkaloids may be attributed to their ability to interfere with fundamental cellular processes.

Research on securinine suggests that it may exert its anticancer effects through the modulation of several key signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[1] Furthermore, securinine has been shown to induce apoptosis in cancer cells.[1] A proposed logical flow of these events is outlined below.

Caption: Potential signaling pathways modulated by Securinega alkaloids.

Conclusion

This compound remains an intriguing natural product with a complex chemical architecture and defined stereochemistry. While its full biological potential is still under investigation, the information gathered on its structure and the activities of related compounds provides a solid foundation for future research. This guide has summarized the current knowledge on this compound, offering a valuable resource for scientists working on the discovery and development of new therapeutic agents derived from natural sources. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery programs.

References

The Biosynthesis of Viroallosecurinine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viroallosecurinine, a member of the diverse family of Securinega alkaloids, has garnered significant interest within the scientific community due to its unique tetracyclic structure and promising biological activities. These alkaloids are primarily found in plants belonging to the Phyllanthaceae family, such as those from the Securinega, Flueggea, and Phyllanthus genera. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, with a focus on its core chemical transformations, key intermediates, and the experimental methodologies employed in its elucidation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from two primary amino acid precursors: L-lysine and L-tyrosine. Through a series of enzymatic reactions, these fundamental building blocks are transformed into the characteristic tetracyclic core of the Securinega alkaloids.

Formation of the Piperidine Ring from L-Lysine

The piperidine ring (Ring A) of this compound is derived from L-lysine. The initial steps involve the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by a lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination, a reaction likely mediated by a copper amine oxidase (CuAO), to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This imine serves as a key intermediate and the direct precursor to the piperidine ring in the assembly of the alkaloid scaffold.

Formation of the Butenolide-Containing Moiety from L-Tyrosine

The remaining C and D rings of the this compound core, which include a distinctive butenolide moiety, are derived from L-tyrosine. A crucial intermediate in this branch of the pathway is menisdaurilide. The stereochemistry of menisdaurilide is a critical determinant for the final stereochemistry of the resulting Securinega alkaloid. Specifically, the biosynthesis of this compound proceeds through the (-)-menisdaurilide enantiomer[1][2][3]. The precise enzymatic steps leading from L-tyrosine to (-)-menisdaurilide are not yet fully elucidated, but likely involve a series of oxidations, rearrangements, and cyclizations.

Assembly of the Tetracyclic Core and Stereochemical Determination

The biosynthesis converges with the condensation of Δ¹-piperideine and (-)-menisdaurilide. This key carbon-carbon bond formation leads to the formation of a class of intermediates known as neosecurinanes. These bicyclo[2.2.2]octane derivatives represent a pivotal branching point in the biosynthesis of various Securinega alkaloids.

A subsequent and crucial step involves a scaffold rearrangement of the neosecurinane intermediate. Recent studies have identified that this transformation is mediated by a sulfotransferase enzyme[4]. This enzyme catalyzes a 1,2-amine shift, converting the [2.2.2]-bicyclic core of the neosecurinane into the [3.2.1]-bicyclic securinane scaffold characteristic of allosecurinine and its stereoisomers, including this compound. The stereospecificity of this enzymatic rearrangement, acting on the precursor derived from (-)-menisdaurilide, ultimately dictates the formation of the this compound stereochemistry.

Figure 1. Proposed biosynthetic pathway of this compound from L-lysine and L-tyrosine.

Quantitative Data

At present, there is a notable lack of comprehensive quantitative data, such as enzyme kinetic parameters (Km, kcat) and in planta metabolite concentrations, specifically for the biosynthetic pathway of this compound. The research has primarily focused on the elucidation of the pathway and the identification of intermediates. Future research endeavors are required to quantify the efficiency of the enzymatic steps and the metabolic flux through this pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical and modern experimental techniques. While specific, detailed protocols for every cited experiment are extensive and often proprietary to the research groups, this section outlines the key methodologies employed.

Isotopic Labeling Studies

Isotopic labeling has been a cornerstone in identifying the primary precursors of Securinega alkaloids[5][6][7].

Principle: Precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) are fed to the plant or cell cultures. The label is then traced into the final product, this compound, and its intermediates. The position of the label in the molecule, determined by NMR spectroscopy or mass spectrometry, reveals the incorporation pattern of the precursor.

General Protocol Outline:

-

Preparation of Labeled Precursor: Synthesize or procure L-lysine or L-tyrosine labeled with a specific isotope.

-

Administration to Plant System: The labeled precursor is supplied to the plant (e.g., Flueggea suffruticosa) through various methods such as hydroponic feeding, injection into the stem, or addition to cell suspension cultures.

-

Incubation: The plant is allowed to grow for a specific period to allow for the metabolism and incorporation of the labeled precursor into the alkaloids.

-

Extraction and Purification: this compound and other alkaloids are extracted from the plant material using standard phytochemical methods (e.g., solvent extraction, chromatography).

-

Analysis: The purified compounds are analyzed by mass spectrometry to determine the extent of isotope incorporation and by NMR spectroscopy (e.g., ¹³C-NMR) to identify the specific atoms that are labeled.

Figure 2. General workflow for isotopic labeling experiments in biosynthesis studies.

Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying and quantifying known and unknown metabolites in complex plant extracts, which is crucial for identifying biosynthetic intermediates[8][9][10][11].

Principle: A liquid chromatograph separates the components of a plant extract based on their physicochemical properties. The separated components are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. This allows for the identification of compounds by comparing their mass spectra and retention times to those of authentic standards or databases.

General Protocol Outline:

-

Sample Preparation: Plant material (e.g., leaves, stems of Flueggea suffruticosa) is harvested, flash-frozen, and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water).

-

LC Separation: The extract is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., C18). A gradient elution program is used to separate the metabolites.

-

MS Detection: The eluent from the LC is directed to a mass spectrometer (e.g., Q-TOF, Orbitrap). Data is acquired in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.

-

Data Analysis: The resulting data is processed using specialized software to identify peaks, align chromatograms, and compare mass spectra to databases for metabolite identification.

Enzyme Assays

Characterizing the enzymes involved in the biosynthetic pathway requires specific assays to measure their activity.

General Protocol for a Sulfotransferase Assay (adapted from generic protocols):

-

Enzyme Preparation: The sulfotransferase enzyme can be heterologously expressed in a host system (e.g., E. coli, yeast) and purified, or a crude protein extract from the plant can be used.

-

Reaction Mixture: A typical reaction mixture would contain a buffer at the optimal pH for the enzyme, the neosecurinane substrate, and the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is the sulfate donor[12][13][14][15].

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by adding a strong acid or an organic solvent.

-

Product Detection and Quantification: The formation of the product, this compound, is monitored and quantified using methods such as HPLC, LC-MS, or spectrophotometry if a suitable chromogenic substrate is available.

Figure 3. A generalized workflow for an in vitro enzyme assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of how simple amino acid precursors are transformed into a complex, stereochemically rich natural product. While the main building blocks and key intermediates have been identified, significant gaps in our knowledge remain. The enzymes responsible for the stereospecific synthesis of (-)-menisdaurilide and the complete characterization of the sulfotransferase involved in the final scaffold rearrangement are critical areas for future research. A deeper understanding of the regulation of this pathway at the genetic and enzymatic level will be essential for metabolic engineering efforts aimed at the sustainable production of this compound and related compounds for potential pharmaceutical applications. The continued application of advanced analytical and molecular biology techniques will undoubtedly shed more light on the intricate details of this remarkable biosynthetic pathway.

References

- 1. Diastereoselective synthesis of allosecurinine and this compound from menisdaurilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Securinega alkaloids from the fruits of Flueggea suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ukaazpublications.com [ukaazpublications.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic assay for flavonoid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions [frontiersin.org]

Viroallosecurinine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viroallosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products.[1] It is a stereoisomer of securinine and is primarily isolated from plants of the Flueggea genus, such as Flueggea suffruticosa and Flueggea virosa.[1][2] This compound has garnered significant interest within the scientific community due to its notable biological activities, including cytotoxic and antibacterial properties.[1][2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its study, and insights into its mechanism of action.

Physical and Chemical Properties

This compound is a yellow, solid powder.[2] Its core structure features a complex, rigid tetracyclic framework.

General and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, certain properties such as boiling point and density are currently based on predicted values.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| Melting Point | 145-147 °C (from hexane-acetone) | [2] |

| Boiling Point | 459.0 ± 45.0 °C (Predicted) | [2] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | Light yellow to yellow solid powder | [2] |

| pKa | 8.29 ± 0.20 (Predicted) | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| DMSO | 22.5 mg/mL (103.56 mM) | Sonication is recommended to aid dissolution. | [4] |

| Methanol | Soluble | Quantitative data not available. | [2] |

| Ethanol | Soluble | Quantitative data not available. | [2] |

Table 3: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Description | Source |

| IUPAC Name | (1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one | PubChem |

| SMILES | C1CCN2--INVALID-LINK--[C@@]34C[C@@H]2C=CC3=CC(=O)O4 | PubChem |

| InChIKey | SWZMSZQQJRKFBP-DMDPSCGWSA-N | PubChem |

Spectral Data Analysis

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound would be complex due to its tetracyclic structure and multiple stereocenters. The ¹H NMR spectrum would show signals in the aliphatic, olefinic, and methine regions. The ¹³C NMR spectrum would display 13 distinct signals corresponding to each carbon atom in the molecule, including a characteristic signal for the lactone carbonyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key peaks would include:

-

C=O stretch (lactone): around 1750-1770 cm⁻¹

-

C=C stretch (alkene): around 1600-1680 cm⁻¹

-

C-O stretch: in the range of 1000-1300 cm⁻¹

-

C-N stretch: around 1020-1250 cm⁻¹

-

C-H stretch (sp² and sp³): just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 217. The fragmentation pattern would be complex, reflecting the stability of the tetracyclic ring system. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene from the lactone and piperidine rings.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in plants of the Flueggea genus. A general protocol for its isolation and purification is outlined below. It should be noted that specific details may need to be optimized based on the plant material and available equipment.

Experimental Workflow for this compound Isolation

References

Unveiling the Biological Landscape of Viroallosecurinine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Securinega alkaloids, a unique class of tetracyclic natural products, have garnered significant attention for their diverse biological activities. Among these, Viroallosecurinine has emerged as a compound of interest due to its cytotoxic properties. This technical guide provides an in-depth analysis of the biological activity of this compound, with a specific focus on its enantiomeric forms. While research has primarily centered on the naturally occurring dextrorotatory enantiomer, (+)-Viroallosecurinine, this paper will synthesize the available data, detail key experimental methodologies, and elucidate potential mechanisms of action to serve as a comprehensive resource for the scientific community. A notable gap in the current literature is the lack of biological data for the levorotatory enantiomer, (-)-Viroallosecurinine, highlighting a critical area for future investigation.

Introduction to this compound

This compound is a member of the Securinega alkaloid family, characterized by a rigid tetracyclic ring structure. These alkaloids are isolated from plants of the Securinega and Flueggea genera. The Securinega alkaloids exist as stereoisomers, with this compound and its diastereomer, Virosecurinine, being dextrorotatory, while their counterparts, Allosecurinine and Securinine, are levorotatory. The distinct stereochemistry of these molecules plays a crucial role in their biological activity. This compound, along with Virosecurinine, has been identified as a cytotoxic principle from the leaves of Securinega virosa.[1]

Quantitative Biological Activity Data

The cytotoxic activity of (+)-Viroallosecurinine has been evaluated against human cancer cell lines. The available quantitative data is summarized in the table below. To date, there is a conspicuous absence of published biological activity data for (-)-Viroallosecurinine, preventing a direct comparative analysis of the enantiomers.

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

| (+)-Viroallosecurinine | A-375 (Human Melanoma) | Antiproliferation | IC50 | 6.1 µM | [2] |

Table 1: Cytotoxic Activity of (+)-Viroallosecurinine

Potential Mechanisms of Action

While the precise signaling pathways disrupted by this compound are still under investigation, studies on the closely related diastereomer, Virosecurinine, offer valuable insights. Virosecurinine has been shown to induce apoptosis in human leukemia cells through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that responds to extracellular signals such as growth factors. Upon activation, it triggers a series of downstream events that promote cell growth and inhibit apoptosis.

Caption: Hypothesized mechanism of (+)-Viroallosecurinine-induced cytotoxicity via inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound enantiomers (or a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Viroallosecurinine as a Potential GABA Receptor Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABAA subtype, are crucial targets for a wide range of therapeutics. This document provides a technical overview of viroallosecurinine, a securinine alkaloid, and its potential as a modulator of GABAA receptors. While research indicates that this compound is a weak antagonist at the GABAA receptor, this guide will delve into the available data, the methodologies used for its characterization, and the broader context of GABAA receptor modulation. This paper will serve as a resource for researchers interested in the pharmacological profile of securinine alkaloids and the experimental approaches to studying GABAA receptor ligands.

The GABAA Receptor Signaling Pathway

The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. The receptor is composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties and localization within the brain.[2] The GABAA receptor complex also possesses multiple allosteric binding sites that can be targeted by various molecules to modulate receptor activity.[3] These modulators can be positive (enhancing GABA's effect), negative (reducing GABA's effect), or silent antagonists that block the binding of other molecules without affecting the receptor's basal activity.

GABAa Receptor Signaling Pathway

Pharmacological Profile of this compound

This compound is a member of the securinine family of alkaloids. Studies on this class of compounds have revealed that some members act as antagonists at the GABAA receptor.[4] Specifically, securinine and dihydrosecurinine have been shown to inhibit [3H]GABA binding to rat brain membranes and block the inhibitory action of GABA in electrophysiological studies.[4]

In contrast, this compound has demonstrated significantly weaker activity.[4] Equilibrium binding assays indicate that its half-maximal inhibitory concentration (IC50) for displacing [3H]GABA is greater than 1 millimolar (mM).[4] This suggests a very low affinity for the GABA binding site on the GABAA receptor. Consistent with this finding, extracellular electrophysiological studies have shown that this compound is much less active as a GABA receptor antagonist compared to securinine and dihydrosecurinine.[4]

Quantitative Data

The available quantitative data for this compound's interaction with the GABAA receptor is limited. The primary finding is summarized in the table below. For comparison, data for the more potent antagonist, securinine, and the classical competitive antagonist, bicuculline, are also included.

| Compound | Assay | Target | Parameter | Value | Reference |

| This compound | [3H]GABA Binding | Rat Brain Membranes | IC50 | > 1 mM | [4] |

| Securinine | [3H]GABA Binding | Rat Brain Membranes | IC50 | ~50 µM | [4] |

| Bicuculline | [3H]GABA Binding | Rat Brain Membranes | IC50 | ~7 µM | [4] |

Experimental Protocols

The characterization of this compound's activity at the GABAA receptor involves standard pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a target receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the GABAA receptor.

Materials:

-

Rat brain membranes (prepared from cerebral cortex)

-

[3H]GABA (radioligand)

-

This compound (test compound)

-

Unlabeled GABA (for determining non-specific binding)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

-

Assay Setup: In a series of tubes, combine the prepared rat brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of this compound.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [3H]GABA binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of [3H]GABA.

Radioligand Binding Assay Workflow

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the channels of a single cell, allowing for the functional characterization of a compound's effect on a receptor.

Objective: To determine the functional effect of this compound on GABA-induced currents in neurons.

Materials:

-

Cultured neurons or brain slices

-

Glass micropipettes

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Extracellular solution (containing ions mimicking cerebrospinal fluid)

-

Intracellular solution (for filling the micropipette)

-

GABA

-

This compound

Protocol:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Pipette Preparation: Fabricate glass micropipettes with a fine tip and fill them with the intracellular solution.

-

Seal Formation: Using a micromanipulator, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

-

Recording: Clamp the cell membrane at a specific holding potential and record the baseline electrical current.

-

Drug Application: Perfuse the cell with a solution containing GABA to elicit an inward chloride current. Subsequently, co-apply GABA and this compound to observe any modulation of the GABA-induced current.

-

Data Analysis: Analyze the recorded currents to determine if this compound enhances, inhibits, or has no effect on the amplitude and kinetics of the GABA-activated current.

Patch-Clamp Electrophysiology Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a very weak antagonist of the GABAA receptor, with a significantly lower affinity than other securinine alkaloids like securinine and dihydrosecurinine.[4] Its high IC50 value indicates that it is unlikely to be a potent direct modulator of this receptor at physiologically relevant concentrations.

For researchers in drug development, while this compound itself may not be a promising lead compound for targeting GABAA receptors, the securinine alkaloid scaffold could still be of interest for chemical modifications to explore structure-activity relationships. Further studies could focus on synthesizing and testing analogs of securinine and dihydrosecurinine to identify more potent and selective GABAA receptor modulators. Additionally, investigating the activity of these compounds at different GABAA receptor subunit combinations could reveal subtype-selective effects that may be of therapeutic interest.

References

- 1. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Viroallosecurinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viroallosecurinine, a member of the Securinega alkaloid family, presents an intriguing scaffold for therapeutic investigation. These natural products are characterized by a complex, tetracyclic ring system. While research on this compound itself is in its early stages, studies on closely related analogs, particularly virosecurinine and securinine, have revealed promising biological activities. This technical guide consolidates the available preclinical data on this compound and its related compounds, offering insights into its potential as a modulator of key signaling pathways and as a lead compound for drug discovery. The primary characterized activity of this class of molecules is their interaction with the gamma-aminobutyric acid (GABA) receptor, suggesting a potential role in neurological disorders. Furthermore, emerging evidence indicates cytotoxic effects against cancer cell lines, hinting at broader therapeutic applications.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and its close analog, virosecurinine. It is crucial to note that much of the existing research has focused on virosecurinine, and these findings, while informative, may not be directly extrapolated to this compound.

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |

| This compound | GABA Receptor Binding Assay | Rat Brain Membranes | IC50 | > 1 mM | [1] |

| Virosecurinine | Cell Viability Assay | THP-1 (Human Leukemia) | IC50 (24h) | 68.128 µmol/l | [2] |

| THP-1 (Human Leukemia) | IC50 (48h) | 23.615 µmol/l | [2] | ||

| THP-1 (Human Leukemia) | IC50 (72h) | 13.423 µmol/l | [2] | ||

| Cell Viability Assay | K562 (Human Chronic Myeloid Leukemia) | IC50 (48h) | 32.984 µM/l | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols relevant to the assessment of this compound's biological activity.

GABA Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of a compound for the GABA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the GABA receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]GABA or [3H]muscimol)

-

This compound stock solution

-

Non-specific binding control (e.g., unlabeled GABA)

-

Scintillation cocktail and counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

-

Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.

-

Cancer Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 of this compound on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., THP-1, K562)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cancer cells in appropriate conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat cancer cells with this compound at a concentration around its IC50 value for a specified time.

-

Include an untreated control.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC will bind to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells (green fluorescence).

-

PI will enter and stain the DNA of cells with compromised membranes (necrotic or late apoptotic cells) (red fluorescence).

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Signaling Pathways and Logical Relationships

The primary signaling pathway implicated in the action of securinine alkaloids is the GABAergic system. However, studies on virosecurinine suggest the involvement of other critical cellular pathways, particularly in the context of cancer.

GABA Receptor Antagonism

This compound and related alkaloids act as antagonists at GABA-A receptors. This interaction blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Diagram of this compound's antagonistic action on the GABA-A receptor.

PI3K/Akt/mTOR Pathway Inhibition in Cancer Cells

Studies on the related compound virosecurinine have demonstrated its ability to induce apoptosis in leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Inhibition of the PI3K/Akt/mTOR pathway by a related securinine alkaloid.

Logical Workflow for Therapeutic Potential Assessment

The exploration of this compound's therapeutic potential follows a logical progression from initial screening to preclinical development.

References

- 1. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manipulation of IRE1-Dependent MAPK Signaling by a Vibrio Agonist-Antagonist Effector Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Viroallosecurinine and its Effects on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of viroallosecurinine and its effects on the central nervous system (CNS). Due to the limited research focused specifically on this compound, this document contextualizes its activity within the broader class of securinine alkaloids, drawing comparisons with its more extensively studied isomers.

Introduction to this compound

This compound is a tetracyclic indolizidine alkaloid and a stereoisomer of virosecurinine.[1] It belongs to the securinine class of natural products, which are known for their effects on the central nervous system. While several securinine alkaloids exhibit potent activity as GABA-A receptor antagonists, this compound has been demonstrated to be significantly less active in this regard.[2] This guide will delve into the available quantitative data, plausible experimental methodologies for its characterization, and the relevant signaling pathways.

Quantitative Data Presentation

The primary mechanism of action investigated for securinine alkaloids is the antagonism of the γ-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter receptor in the CNS. The following table summarizes the available quantitative data on the inhibitory potency of this compound in comparison to its related alkaloids and the classical GABA-A antagonist, bicuculline.

| Compound | Assay | Target | Tissue Source | IC50 | Reference |

| This compound | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | > 1 mM | [2] |

| Allosecurinine | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | > 1 mM | [2] |

| Securinine | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | ~ 50 µM | [2] |

| Dihydrosecurinine | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | ~ 50 µM | [2] |

| Bicuculline | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | ~ 7 µM | [2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

In Vitro GABA-A Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the IC50 value of this compound for the GABA-A receptor.

-

Materials:

-

Rat brain membranes (cortical or whole brain)

-

[3H]GABA (radioligand)

-

Test compound (this compound)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Rat brain membranes are prepared and homogenized in the incubation buffer.

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]GABA and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

The incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding data.

-

In Vivo Assessment of Convulsant Activity

This protocol is used to assess the pro-convulsant or convulsant effects of a substance when administered to a live animal model.

-

Objective: To determine the convulsive dose 50 (CD50) of this compound.

-

Animal Model: Male Swiss mice.

-

Procedure:

-

Groups of mice are administered with varying doses of this compound, typically via intraperitoneal (i.p.) injection.

-

A control group receives the vehicle solution.

-

Following administration, the animals are observed for a set period (e.g., 60 minutes) for the onset of tonic-clonic seizures.

-

The number of animals exhibiting seizures at each dose level is recorded.

-

The CD50, the dose at which 50% of the animals exhibit convulsions, is calculated using a probit analysis.

-

In Vivo Electrophysiological Recording

This advanced technique allows for the direct measurement of neuronal activity in the CNS in response to drug application.

-

Objective: To assess the effect of this compound on GABA-mediated inhibition of neuronal firing.

-

Animal Model: Anesthetized cat.

-

Procedure:

-

The animal is anesthetized, and the spinal cord is exposed.

-

A multi-barreled micropipette is used for extracellular recording and iontophoretic application of substances.

-

One barrel is filled with a recording solution (e.g., NaCl), while other barrels contain GABA, glycine, and the test compound (this compound).

-

The micropipette is advanced into the spinal cord to record the spontaneous or evoked firing of a single neuron.

-

The inhibitory effects of iontophoretically applied GABA and glycine on neuronal firing are established.

-

This compound is then applied iontophoretically, and its ability to antagonize the inhibitory effects of GABA and glycine is determined.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to the study of this compound and its effects on the CNS.

Caption: Mechanism of GABA-A Receptor Antagonism.

Caption: Workflow for CNS Drug Discovery.

Conclusion

The available evidence strongly suggests that this compound is a very weak antagonist of the GABA-A receptor.[2] Its IC50 value for inhibiting [3H]GABA binding is greater than 1 mM, which is significantly higher than that of its more active isomers, securinine and dihydrosecurinine.[2] This low in vitro potency is consistent with in vivo electrophysiological studies where it was found to be much less active as a GABA receptor antagonist.[2]

For drug development professionals, this compound in its current form does not represent a promising lead compound for targeting the GABA-A receptor. However, its chemical scaffold could potentially serve as a starting point for the synthesis of novel analogs with improved potency and selectivity. Further research, following the experimental protocols outlined in this guide, would be necessary to fully elucidate the neuropharmacological profile of any such derivatives. The comparative data presented herein underscores the critical importance of stereochemistry in the interaction of the securinine alkaloids with their biological targets.

References

Initial screening of Viroallosecurinine for antibacterial properties

As of the current date, specific research on the antibacterial properties of Viroallosecurinine is not extensively available in publicly accessible scientific literature. Therefore, this technical guide outlines a comprehensive and robust framework for the initial screening of this compound for potential antibacterial activity, based on established methodologies for natural product drug discovery.

Introduction

This compound is a securinega alkaloid, a class of natural products known for a range of biological activities. While the broader family of Securinega alkaloids has been investigated for various therapeutic properties, the specific antibacterial potential of this compound remains an under-explored area. This document provides a detailed protocol for a systematic initial screening to determine its efficacy against a panel of clinically relevant bacteria.

Experimental Workflow

The initial screening process is designed to move from a broad assessment of antibacterial activity to a more specific determination of the compound's potency. The workflow begins with preliminary screening against a diverse panel of bacteria, followed by quantitative assays to determine the minimum inhibitory and bactericidal concentrations.

Caption: Experimental workflow for antibacterial screening of this compound.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

-

Solubilization: Accurately weigh 10 mg of purified this compound. Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C. Further dilutions should be made in sterile Mueller-Hinton Broth (MHB) or other appropriate media.

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains should be used, including:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Cultures should be grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension should be adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

Disk Diffusion Assay

-

Plate Preparation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known amount of this compound (e.g., 10 µg, 30 µg). A DMSO-only disk serves as a negative control, and a disk with a standard antibiotic (e.g., gentamicin) serves as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Collection: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Plate Setup: A 96-well microtiter plate is used. 50 µL of sterile MHB is added to wells 2 through 12. 100 µL of the this compound working solution (e.g., 256 µg/mL in MHB) is added to well 1.

-

Serial Dilution: 50 µL is transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

-

Inoculation: Each well (except the sterility control) is inoculated with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from the screening assays should be organized for clear comparison.

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) at 30 µ g/disk | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | Positive | 18 | 16 | 32 |

| B. subtilis ATCC 6633 | Positive | 22 | 8 | 16 |

| E. coli ATCC 25922 | Negative | 9 | 128 | >256 |

| P. aeruginosa ATCC 27853 | Negative | 0 | >256 | >256 |

| Gentamicin (Control) | N/A | 25 (for S. aureus) | 1 (for S. aureus) | 2 (for S. aureus) |

| DMSO (Control) | N/A | 0 | >256 | >256 |

Potential Mechanism of Action: A Hypothetical Signaling Pathway

While the exact mechanism of this compound is unknown, many alkaloids exert their antibacterial effects by disrupting the bacterial cell membrane or inhibiting key cellular processes. A plausible hypothesis is the disruption of bacterial cell wall synthesis, a pathway targeted by many successful antibiotics.

Caption: Hypothetical mechanism of this compound via inhibition of cell wall synthesis.

Conclusion

This guide provides a foundational framework for the initial investigation of this compound as a potential antibacterial agent. The proposed workflow and methodologies are standard in the field of natural product screening and will generate the necessary preliminary data to justify further investigation, including mechanism of action studies, toxicity profiling, and potential for in vivo efficacy. The lack of existing data highlights a significant research opportunity to explore the therapeutic potential of this and other securinega alkaloids.

Methodological & Application

Viroallosecurinine: Detailed Synthesis and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note

Viroallosecurinine, a member of the Securinega family of alkaloids, has garnered significant interest within the scientific community due to its unique tetracyclic structure and notable biological activity. This document provides a comprehensive overview of a diastereoselective synthetic route to (+)-viroallosecurinine, commencing from (-)-menisdaurilide. Additionally, detailed purification protocols are outlined to ensure the isolation of a high-purity final product. The methodologies presented herein are compiled to support research endeavors in natural product synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring alkaloid that, along with its congeners, has been the subject of numerous synthetic efforts. The complex architecture of these molecules presents a formidable challenge and an opportunity for the development of novel synthetic strategies. The protocol detailed below is based on the work of Bardají et al., which describes an efficient seven-step synthesis of this compound from the readily available starting material, (-)-menisdaurilide.[1][2][3][4] This approach is highlighted by a key vinylogous Mannich reaction.

Biologically, this compound has been identified as a cytotoxic agent.[1] While the precise signaling pathways underlying its cytotoxicity are not fully elucidated, related Securinega alkaloids are known to act as GABA receptor antagonists.[5][6][7] This antagonistic activity at GABA receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system, may contribute to the observed biological effects.

Synthesis of (+)-Viroallosecurinine from (-)-Menisdaurilide

The following is a seven-step synthetic protocol for the preparation of (+)-viroallosecurinine.

Step 1: Protection of (-)-Menisdaurilide

The synthesis begins with the protection of the hydroxyl group of (-)-menisdaurilide as a silyl ether.

-

Reaction: (-)-Menisdaurilide is reacted with a suitable silylating agent (e.g., TBDMSCl or TIPSCl) in the presence of a base (e.g., imidazole or triethylamine) in an aprotic solvent (e.g., dichloromethane or DMF).

-

Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Formation of the Silyl Dienol Ether

The protected menisdaurilide is then converted to its corresponding silyl dienol ether.

-

Reaction: The protected lactone is treated with a strong, non-nucleophilic base (e.g., LDA or LiHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF), followed by quenching with a silylating agent (e.g., TMSCl).

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted. The organic extracts are dried and concentrated to yield the crude silyl dienol ether, which is often used in the next step without further purification.

Step 3: Vinylogous Mannich Reaction

This key step involves the reaction of the silyl dienol ether with an in situ generated iminium ion.

-

Reaction: The silyl dienol ether is reacted with a suitable electrophile, such as N-(benzyloxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a Lewis acid catalyst (e.g., TMSOTf) in a chlorinated solvent at low temperature.

-

Purification: The reaction is quenched and worked up. The resulting product is purified by column chromatography.

Step 4: Deprotection of the Silyl Ether

The protecting group on the hydroxyl function is removed.

-

Reaction: The silyl ether is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.

-

Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography.

Step 5: Mesylation of the Primary Alcohol

The primary alcohol is converted to a good leaving group.

-

Reaction: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in a solvent such as dichloromethane at 0 °C.

-

Work-up: The reaction is quenched with water, and the product is extracted, dried, and concentrated. The crude mesylate is typically used directly in the next step.

Step 6: Intramolecular N-Alkylation

This step involves the formation of the piperidine ring through an intramolecular cyclization.

-

Reaction: The mesylate is treated with a base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the tetracyclic core.

-

Purification: The product is purified by column chromatography.

Step 7: Deprotection and Lactonization

The final step involves the removal of the N-protecting group and subsequent lactonization to yield this compound.

-

Reaction: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group), and the resulting amino acid undergoes spontaneous or induced lactonization.

-

Purification: The final product, (+)-viroallosecurinine, is purified by column chromatography.

Quantitative Data Summary

| Step | Product | Yield (%) |

| 1-3 | Intermediary Product after Mannich Reaction | ~60-70% (over 3 steps) |

| 4 | Deprotected Alcohol | ~90-95% |

| 5 | Mesylated Intermediate | Quantitative |

| 6 | Tetracyclic Intermediate | ~70-80% |

| 7 | (+)-Viroallosecurinine | ~85-95% |

| Overall | (+)-Viroallosecurinine | ~38% [1] |

Note: The yields are approximate and can vary based on reaction scale and specific conditions.

Experimental Protocols

General Purification Protocol: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly employed. The specific gradient will depend on the polarity of the compound being purified. For the final purification of this compound, a solvent system such as 30-50% ethyl acetate in hexanes may be appropriate.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase solvent is packed into a glass column.

-

The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the column.

-

The mobile phase is passed through the column, and fractions are collected.

-

The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

-

The pure fractions are combined and concentrated under reduced pressure to yield the purified compound.

-

Final Product Purification: Crystallization (Optional)

For obtaining highly pure, crystalline this compound, a recrystallization step can be performed.

-

Solvent System: A suitable solvent system might consist of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or diethyl ether).

-

Procedure:

-

Dissolve the purified this compound in a minimum amount of the hot "good" solvent.

-

Slowly add the "poor" solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or freezer.

-

Collect the resulting crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

-

Visualizations

Caption: Synthetic workflow for (+)-Viroallosecurinine.

Caption: Proposed mechanism of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diastereoselective synthesis of allosecurinine and this compound from menisdaurilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 5. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA Antagonists | Springer Nature Experiments [experiments.springernature.com]

- 7. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Viroallosecurinine Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viroallosecurinine is a cytotoxic alkaloid with noted antibacterial and neurological activity. Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

For ease of use, the following table summarizes the required mass of this compound and the corresponding volume of DMSO to prepare stock solutions of common concentrations.

| Desired Stock Concentration | Mass of this compound (MW: 217.26 g/mol ) | Volume of DMSO to Add |

| 1 mM | 1 mg | 4.6028 mL |

| 5 mM | 1 mg | 0.9206 mL |

| 10 mM | 1 mg | 0.4603 mL |

| 1 mM | 5 mg | 23.0139 mL |

| 5 mM | 5 mg | 4.6028 mL |

| 10 mM | 5 mg | 2.3014 mL |

| 1 mM | 10 mg | 46.0278 mL |

| 5 mM | 10 mg | 9.2056 mL |

| 10 mM | 10 mg | 4.6028 mL |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

-

Solvent Addition: Using a calibrated micropipette, add 460.3 µL of DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.

-

Solubility Enhancement (Optional): If the compound does not fully dissolve, the following steps can be taken.[1]

-

Gently warm the solution to 37°C for a short period.

-

Sonicate the solution in an ultrasonic bath for several minutes.

-

-

Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

-

Aliquoting and Storage:

-

Labeling: Clearly label all tubes with the compound name, concentration, solvent, date of preparation, and aliquot volume.

Signaling Pathway